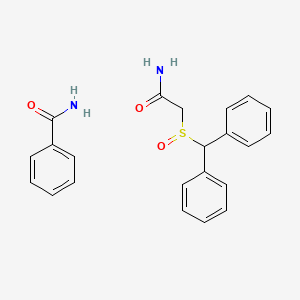
Benzamide;2-benzhydrylsulfinylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide;2-benzhydrylsulfinylacetamide is a compound of significant interest in various scientific fields. It is known for its structural complexity and potential applications in medicinal chemistry. This compound is a derivative of benzamide, which is widely used in pharmaceuticals and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzhydrylsulfinylacetamide involves several steps. One common method includes the alkylation of sodium thiosulfate with chloroacetamide to form sodium carbamoylmethyl thiosulfate. This intermediate is then subjected to desulfobenzhydrylation using benzhydrol in formic acid to produce benzhydrylthioacetamide. Finally, the thioamide is oxidized with hydrogen peroxide to yield 2-benzhydrylsulfinylacetamide .
Industrial Production Methods
Industrial production of benzamide derivatives often involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth. This method is efficient, eco-friendly, and provides high yields .
Chemical Reactions Analysis
Types of Reactions
2-benzhydrylsulfinylacetamide undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to a sulfinyl group using hydrogen peroxide.
Reduction: Reduction reactions can convert the sulfinyl group back to a thioamide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfinyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include various derivatives of benzamide, such as sulfinylacetamides and thioacetamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-benzhydrylsulfinylacetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-benzhydrylsulfinylacetamide involves its interaction with specific molecular targets. For instance, in the synthesis of modafinil, the compound acts as a central nervous system stimulant by inhibiting the reuptake of dopamine, thereby increasing its concentration in the brain . The compound’s sulfinyl group plays a crucial role in its binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, used in various pharmaceutical applications.
N-(Pyrimidin-2-yl)alkyl/arylamide derivatives: These compounds are known for their quorum sensing inhibitory effects against bacterial biofilms.
Uniqueness
2-benzhydrylsulfinylacetamide is unique due to its specific structural features, such as the sulfinyl group, which imparts distinct chemical reactivity and biological activity. Its role as an intermediate in the synthesis of modafinil further highlights its importance in medicinal chemistry .
Properties
CAS No. |
922167-00-8 |
|---|---|
Molecular Formula |
C22H22N2O3S |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
benzamide;2-benzhydrylsulfinylacetamide |
InChI |
InChI=1S/C15H15NO2S.C7H7NO/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13;8-7(9)6-4-2-1-3-5-6/h1-10,15H,11H2,(H2,16,17);1-5H,(H2,8,9) |
InChI Key |
PTBUGOUPZFSQNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)N.C1=CC=C(C=C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


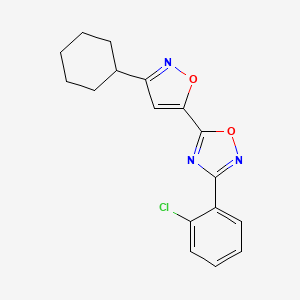
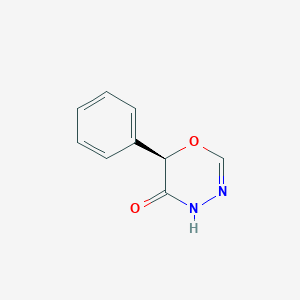
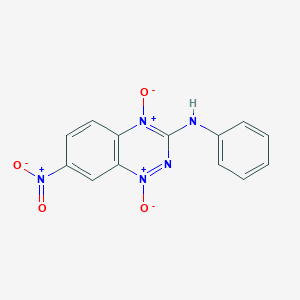
![ethyl 4-[[2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxyacetyl]amino]piperidine-1-carboxylate](/img/structure/B12616502.png)
![4-{1-[(Benzyloxy)carbonyl]prolyl}benzoic acid](/img/structure/B12616509.png)
![N-[2-Hydroxy-5-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B12616512.png)
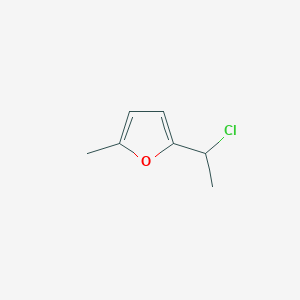
![Phenol, 4-bromo-2-[(E)-((5-methyl-2-pyridinyl)imino)methyl]-](/img/structure/B12616514.png)
![4-Methoxy-3,5-dimethyl-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol](/img/structure/B12616518.png)
![4-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}but-3-en-2-one](/img/structure/B12616520.png)
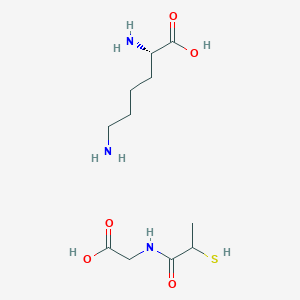
![Di-tert-butyl 2-[4-(diethylamino)phenyl]-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate](/img/structure/B12616523.png)


